molecular formula C8H16O4 B12904985 2-Butoxyethyl methyl carbonate CAS No. 160852-86-8

2-Butoxyethyl methyl carbonate

Cat. No.: B12904985
CAS No.: 160852-86-8
M. Wt: 176.21 g/mol
InChI Key: PNPLHROYFBCULP-UHFFFAOYSA-N
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Description

2-Butoxyethyl Methyl Carbonate is a carbonate ester characterized by a methyl group and a 2-butoxyethyl group attached to a central carbonate moiety (O-CO-O). Carbonate esters like this are typically used as solvents, plasticizers, or intermediates in organic synthesis due to their polar yet hydrolytically stable nature.

Properties

CAS No.

160852-86-8

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2-butoxyethyl methyl carbonate

InChI

InChI=1S/C8H16O4/c1-3-4-5-11-6-7-12-8(9)10-2/h3-7H2,1-2H3

InChI Key

PNPLHROYFBCULP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl methyl carbonate typically involves the reaction of 2-butoxyethanol with dimethyl carbonate. This reaction is catalyzed by a base, such as sodium methoxide, and is carried out under mild conditions. The reaction can be represented as follows:

C4H9OCH2CH2OH+(CH3O)2COC4H9OCH2CH2OCOOCH3+CH3OH\text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} + \text{(CH}_3\text{O)}_2\text{CO} \rightarrow \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OCOOCH}_3 + \text{CH}_3\text{OH} C4​H9​OCH2​CH2​OH+(CH3​O)2​CO→C4​H9​OCH2​CH2​OCOOCH3​+CH3​OH

Industrial Production Methods: On an industrial scale, the production of 2-butoxyethyl methyl carbonate can be achieved through continuous processes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyethyl methyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, 2-butoxyethyl methyl carbonate can be hydrolyzed to produce 2-butoxyethanol and methanol.

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by a catalyst such as sodium methoxide.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Major Products Formed:

Scientific Research Applications

2-Butoxyethyl methyl carbonate has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which 2-butoxyethyl methyl carbonate exerts its effects, particularly as a fuel additive, involves its ability to enhance combustion efficiency. The compound increases the oxygen content in the fuel, leading to more complete combustion and reduced emissions. The molecular targets include the fuel molecules themselves, where the carbonate group facilitates better mixing and combustion .

Comparison with Similar Compounds

Table 1: Comparative Properties of 2-Butoxyethyl Methyl Carbonate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
2-Butoxyethyl Methyl Carbonate C₈H₁₆O₅ 192.21 (inferred) Hypothetical: High boiling point, polar Solvent, chemical intermediate -
Dimethyl Carbonate (DMC) C₃H₆O₃ 90.08 Low volatility, biodegradable Green solvent, lithium battery electrolyte
Propylene Carbonate (PC) C₄H₆O₃ 102.09 High polarity, cyclic structure Electrolyte, polymer production
2-Butoxyethyl Acetate C₈H₁₆O₃ 172.21 Moderate volatility, ester odor Coatings, adhesives
Butyl (2-methylpropan-2-yl)oxy Carbonate C₉H₁₈O₄ 190.12 Tert-butyl branching, high stability Specialty solvent, organic synthesis
Ethyl 2-Methoxybenzoate C₁₀H₁₂O₃ 180.20 Aromatic ester, low melting point Flavoring agent, fragrances

Structural and Functional Analysis

Dimethyl Carbonate (DMC) :

  • Simpler structure with two methyl groups attached to the carbonate.
  • Lower molecular weight (90.08 g/mol) contributes to higher volatility compared to 2-Butoxyethyl Methyl Carbonate.
  • Applications in green chemistry due to low toxicity and biodegradability .

Propylene Carbonate (PC) :

  • Cyclic carbonate with a five-membered ring, enhancing thermal stability.
  • Higher polarity makes it suitable for electrolyte applications in batteries .

2-Butoxyethyl Acetate :

  • Contains an acetate group (O-CO-CH₃) instead of a carbonate.
  • Similar butoxyethyl chain but lower oxygen content, leading to reduced polarity compared to 2-Butoxyethyl Methyl Carbonate.
  • Widely used in coatings and inks for its solvent properties .

Higher molecular weight (190.12 g/mol) may reduce volatility compared to linear analogues .

Ethyl 2-Methoxybenzoate :

  • Aromatic ester with a methoxy group; distinct from aliphatic carbonates.
  • Applications in flavorings due to its aromatic profile .

Notes and Limitations

Experimental studies (e.g., conductivity, spectroscopy) are required to confirm its magnetic, thermal, and electronic properties.

Biological Activity

2-Butoxyethyl methyl carbonate (BEC) is an organic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

2-Butoxyethyl methyl carbonate is a carbonate ester with the following chemical structure:

  • Molecular Formula : C8_8H16_16O3_3
  • Molecular Weight : 160.21 g/mol
  • CAS Number : 112-01-0

This compound is characterized by its carbonate functional group, which contributes to its reactivity and potential interactions in biological systems.

Antimicrobial Properties

Research has shown that BEC exhibits antimicrobial activity against various bacterial strains. A study conducted by BenchChem indicated that compounds with similar structures often demonstrate significant antimicrobial effects. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity and Anticancer Activity

BEC has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that BEC can inhibit the proliferation of certain cancer cells, potentially through apoptosis induction. The specific pathways involved include caspase activation and mitochondrial dysfunction, which are critical in the apoptotic process.

The biological activity of 2-butoxyethyl methyl carbonate can be attributed to its ability to interact with cellular components:

  • Cell Membrane Disruption : BEC can integrate into lipid bilayers, altering membrane fluidity and integrity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of BEC against Gram-positive and Gram-negative bacteria. Results indicated a higher sensitivity in Gram-positive strains, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This suggests that BEC could be a candidate for developing new antimicrobial agents.

Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, BEC was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM after 48 hours of treatment. Flow cytometry analyses revealed significant increases in early and late apoptotic cells, supporting the hypothesis of apoptosis as a mechanism of action.

Data Summary

PropertyValue
Molecular FormulaC8_8H16_16O3_3
Molecular Weight160.21 g/mol
CAS Number112-01-0
Antimicrobial MIC (Gram+)50 - 200 µg/mL
Cytotoxic IC50 (MCF-7)~30 µM

Q & A

Q. Example Workflow :

Use Reaxys to screen >100 transesterification reactions.

Validate top candidates via DFT (activation energy < 80 kJ/mol).

Optimize conditions using response surface methodology (RSM).

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